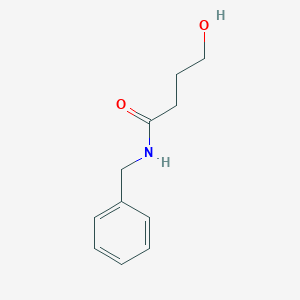

N-benzyl-4-hydroxybutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-benzyl-4-hydroxybutanamide |

InChI |

InChI=1S/C11H15NO2/c13-8-4-7-11(14)12-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |

InChI Key |

OTMXCBMQBZIPSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CCCO |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 4 Hydroxybutanamide

Established Synthetic Routes for N-benzyl-4-hydroxybutanamide

The creation of this compound can be achieved through several established synthetic pathways. These methods offer different approaches to forming the crucial amide bond and incorporating the desired functional groups.

Aminolysis of Lactones with Benzylamine (B48309)

A prevalent method for synthesizing this compound is the aminolysis of γ-butyrolactone with benzylamine. mdma.ch This reaction involves the ring-opening of the cyclic ester (lactone) by the amine.

The process typically occurs by heating the reactants, sometimes in a solvent like tetrahydrofuran (B95107) (THF), for an extended period. ptfarm.pl For instance, one procedure involves reacting γ-butyrolactone with benzylamine at room temperature, leading to the precipitation of this compound as a white solid. mdma.ch The reaction can also be performed by heating the substrates in THF for 24 hours. ptfarm.pl In some cases, the reaction proceeds to completion at elevated temperatures, such as 220°C, to form the corresponding lactam. mdma.ch

Another variation of this approach involves the aminolysis of a substituted lactone, 3-(4,4-diphenylbut-3-enylamino)dihydrofuran-2(3H)-one, with benzylamine to produce N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamide. ptfarm.pl This specific aminolysis was conducted by heating the reactants in THF for 24 hours. ptfarm.pl

| Reactants | Conditions | Product | Yield | Reference |

| γ-Butyrolactone, Benzylamine | Room temperature, 24h | This compound | 56% | mdma.ch |

| 3-(4,4-diphenylbut-3-enylamino)dihydrofuran-2(3H)-one, Benzylamine | THF, heat, 24h | N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamide | 70% | ptfarm.pl |

Direct Amidation Reactions of Carboxylic Esters with Benzylamine

Direct amidation of carboxylic esters with benzylamine presents another viable synthetic route. This method avoids the use of lactones and instead relies on the direct reaction between an ester and an amine to form the amide bond.

Zirconium-catalyzed direct amidation has been shown to be effective. For example, γ-butyrolactone can undergo a ring-opening reaction with benzylamine under standard reaction conditions to yield this compound quantitatively. doi.org This reaction has been observed to proceed efficiently even at a lower temperature of 50°C over 20 hours. doi.org

Calcium-catalyzed reactions have also been explored for the direct amidation of esters. While a variety of esters have been successfully amidated using this method, the direct synthesis of this compound from a corresponding ester was not explicitly detailed in the provided context. However, the general utility of calcium iodide as a catalyst for the amidation of unactivated esters with primary amines has been demonstrated. ru.nl

| Catalyst | Ester | Amine | Conditions | Conversion/Yield | Reference |

| Cp2ZrCl2 | γ-Butyrolactone | Benzylamine | 110°C, 4h | Quantitative | doi.org |

| None (uncatalyzed) | γ-Butyrolactone | Benzylamine | 50°C, 20h | 98% | doi.org |

Multi-step Reaction Approaches Involving Nucleophilic Substitution and Condensation

More complex, multi-step syntheses can also be employed to produce this compound and its derivatives. These approaches often involve a sequence of reactions, including nucleophilic substitution and condensation steps.

One such method begins with 4-chlorobutanoyl chloride. Aminolysis with benzylamine yields N-benzyl-4-chlorobutanamide. mdma.ch This intermediate can then undergo a subsequent reaction, such as refluxing with excess benzylamine, to produce the final product. mdma.ch

Another multi-step approach involves the N-alkylation of 2-amino-4-butyrolactone with 4-bromo-1,1-diphenylbut-1-ene to form an intermediate lactone. ptfarm.pl This is followed by aminolysis with a substituted benzylamine to yield the desired 4-hydroxybutanamide (B1328909) derivative. ptfarm.pl

Strategies for Diversification and Synthesis of this compound Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Modification of Hydroxy and Amide Groups via Alkylation and Acylation Reactions

The hydroxy and amide functionalities of this compound are key points for chemical modification. Alkylation and acylation reactions are commonly used to introduce a variety of substituents at these positions.

For instance, the acylation of the amino functionality in 4-aminobutanamide (B1198625) derivatives, which are related to this compound, has been performed to study its effect on inhibitory potency against GABA transporters. nih.gov Similarly, alkylation of amines with reagents like 2-bromo-3-propanoic acid or 2-bromobutanoic acid has been used to synthesize N-benzylamide derivatives. nih.govsemanticscholar.org

Incorporation of Tricyclic Moieties in this compound Analogues

A significant area of research has focused on the incorporation of bulky, lipophilic tricyclic moieties into this compound analogues. researchgate.netresearchgate.net These modifications are intended to enhance the interaction of the compounds with their biological targets, such as GABA transporters. researchgate.netresearchgate.net

Examples of such tricyclic systems include dibenzocycloheptatriene and dibenzocycloheptadiene moieties. researchgate.netresearchgate.net The synthesis of these derivatives often involves the reaction of a tricyclic amine with a suitable butanamide precursor. These complex structures have been investigated for their potential anticonvulsant, antinociceptive, and antidepressant activities. researchgate.net

| Derivative Type | Modification Strategy | Example Moiety | Biological Target/Application | Reference |

| 4-Acetamidobutanamide | Acylation of amino group | Acetyl group | GABA transporters | nih.gov |

| N-benzylamide derivatives | Alkylation of amines | Propanoic acid, Butanoic acid | GABA transporters | nih.govsemanticscholar.org |

| Tricyclic analogues | Incorporation of tricyclic systems | Dibenzocycloheptatriene, Dibenzocycloheptadiene | GABA transporters, anticonvulsant, antinociceptive, antidepressant | researchgate.netresearchgate.net |

Introduction of Arylalkyl and Diphenylmethylpiperazine Residues

The incorporation of arylalkyl and diphenylmethylpiperazine (also known as benzhydrylpiperazine) moieties into the 4-hydroxybutanamide scaffold is a key strategy for developing new derivatives. SAR studies have indicated that the presence of a benzyl (B1604629) substituent on the amide nitrogen, combined with a benzhydrylpiperazinyl group, can be crucial for biological activity. researchgate.net

A general synthetic approach involves the nucleophilic substitution reaction between an N-arylalkylpiperazine and an alkyl halide. For instance, a suitable N-arylalkylpiperazine can be reacted with an appropriate arylalkyl halide in the presence of a weak base like potassium carbonate in an anhydrous solvent such as acetonitrile. The reaction mixture is typically heated to drive the synthesis to completion. researchgate.net This methodology allows for the versatile creation of a library of compounds with diverse substitutions.

One specific example is the synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-chlorobenzyl)-4-hydroxybutanamide, which demonstrates the successful incorporation of the diphenylmethylpiperazine residue onto a substituted 4-hydroxybutanamide framework. researchgate.net Such derivatives are synthesized to explore their potential as modulators of various biological targets.

Table 1: Representative Synthesis of Arylalkylpiperazine Derivatives

| Reactant A | Reactant B | Reagents & Conditions | Product Type |

| N-Arylalkylpiperazine | Arylalkyl Halide | K₂CO₃, CH₃CN, 60°C | N,N'-disubstituted Piperazine |

| 4-Benzhydrylpiperazine | 2-bromo-N-(4-chlorobenzyl)-4-hydroxybutanamide | Base, Solvent | 2-(4-benzhydrylpiperazin-1-yl)-N-(4-chlorobenzyl)-4-hydroxybutanamide |

Synthesis of N-Hydroxybutanamide Analogues through Succinimide (B58015) Ring Opening

A novel and efficient two-step, one-pot approach has been developed for the synthesis of N-hydroxybutanamide analogues, which are a class of hydroxamic acids. mdpi.comsciprofiles.com This method is noted for proceeding without expensive additives and offering a cost-effective route to these valuable compounds. nih.gov

The synthesis begins with the acylation of a primary amine or a carboxylic acid hydrazide with succinic anhydride. This is immediately followed by an imidization reaction, often facilitated by a condensing agent like polyphosphate ester (PPE) in a solvent such as chloroform, to yield an N-substituted succinimide intermediate. nih.gov

In the second step, the purified N-substituted succinimide undergoes a ring-opening reaction upon treatment with an aqueous solution of hydroxylamine (B1172632) at room temperature. mdpi.comnih.gov The reaction is typically complete within an hour and can be facilitated by the addition of a small amount of methanol (B129727) to improve the purity of the final product. nih.gov This reaction is contingent on the pKa of the initial amine being lower than the pKa of hydroxylamine, which allows for the nucleophilic attack and subsequent opening of the imide ring to form the N-hydroxybutanamide derivative. mdpi.com This methodology has been successfully used to generate a variety of N-hydroxybutanamide derivatives for biological evaluation. nih.govnih.gov

Table 2: Synthesis of N-Hydroxybutanamide Analogues via Succinimide Ring Opening

| Starting Amine/Hydrazide | Intermediate | Final Product (N-Hydroxybutanamide Analogue) |

| 4-Iodoaniline | N-(4-iodophenyl)succinimide | N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide |

| 4-Nitrobenzoic acid hydrazide | N-(4-nitrobenzoyl)succinimide | N¹-hydroxy-N⁴-(4-nitrobenzoyl)butanediamide |

| 3-Nitrobenzoic acid hydrazide | N-(3-nitrobenzoyl)succinimide | N¹-hydroxy-N⁴-(3-nitrobenzoyl)butanediamide |

Stereoselective Synthetic Approaches for Chiral Analogues

While specific stereoselective syntheses for this compound are not extensively documented, established principles of asymmetric synthesis can be applied to generate chiral analogues. The control of stereochemistry is critical in medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

One plausible strategy involves the stereoselective alkylation of a chiral lactone precursor. For example, γ-butyrolactone can be alkylated with benzyl bromide to produce a key intermediate. nih.gov By starting with an enantiopure lactone, derived from natural sources like an amino acid or carbohydrate, it is possible to introduce the benzyl group stereoselectively. This approach provides access to a range of structurally diverse and chiral compounds. nih.gov

Advanced methods in asymmetric catalysis also offer powerful tools for stereoselective synthesis. Palladium-catalyzed reactions, for instance, can achieve high stereoselectivity through the use of chiral ligands. The highly stereoselective formation of products can result from the syn-addition of an in-situ generated organopalladium complex across a carbon-carbon multiple bond. beilstein-journals.org The stereochemical outcome is often dictated by favorable non-covalent interactions between the substrate and the chiral ligand, such as the pyridine-dihydroisoquinoline (PyDHIQ) ligand, which can effectively shield one face of the substrate from the catalyst. rsc.org Such sophisticated catalytic systems could be adapted to the synthesis of chiral 4-hydroxybutanamide derivatives, providing precise control over the three-dimensional structure of the final molecule.

Molecular Mechanisms of Biological Activity and Pharmacological Targets

Inhibition of Gamma-Aminobutyric Acid (GABA) Transporters (GATs)

GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is terminated by the reuptake of GABA from the synaptic cleft by GATs. ptfarm.pl By inhibiting these transporters, N-benzyl-4-hydroxybutanamide derivatives can increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This modulation of the GABAergic system is a promising strategy for treating various neurological disorders. nih.gov

There are four identified subtypes of GABA transporters in mice, designated as mGAT1, mGAT2, mGAT3, and mGAT4. researchgate.net These subtypes exhibit distinct distribution and physiological roles. ptfarm.pl this compound derivatives have been shown to interact with all four subtypes, with some derivatives displaying a degree of selectivity.

For instance, one study identified a derivative, compound 23a (this compound with a dibenzocycloheptatriene moiety), as a nonselective GAT inhibitor with a slight preference for mGAT4. nih.gov Another derivative, compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety), demonstrated relatively high inhibitory activity towards mGAT2. nih.gov The structural features of the N-benzylamide moiety are considered crucial for this inhibitory activity. researchgate.net

Table 1: Inhibitory Potency of this compound Derivatives on Murine GABA Transporter Subtypes

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |

|---|---|---|---|---|

| 23a | - | - | - | 5.02 ± 0.11 |

| 24e | - | 5.34 ± 0.09 | - | - |

Data sourced from a study on tricyclic this compound derivatives. nih.gov pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

The inhibitory activity of this compound derivatives on GABA transporters is commonly evaluated using functional assays. A standard method involves the use of human embryonic kidney (HEK-293) cell lines that are stably transfected to express the different murine GAT subtypes. nih.govacs.org

In these assays, the ability of the compounds to inhibit the uptake of radiolabeled GABA, specifically [³H]GABA, into the cells is measured. uj.edu.pl The results are typically expressed as pIC₅₀ values, which indicate the potency of the inhibition. acs.org Compounds are generally considered active if they reduce [³H]GABA uptake by at least 50% at a concentration of 100 µM. uj.edu.pl

In addition to functional uptake assays, ligand binding studies are employed to further characterize the interaction of these compounds with GATs. A common approach is a competitive mass spectrometry (MS) binding assay using a known GAT1 inhibitor, such as NO711 , as a marker. nih.govuj.edu.pl

These assays determine the affinity of the test compounds for the GAT1 transporter by measuring their ability to displace the bound NO711. ptfarm.pl The results are often reported as pKi values, which represent the inhibitory constant. ptfarm.pl For example, in one study, a derivative of this compound was found to displace NO711 from its binding site on mGAT1. ptfarm.pl

The inhibition of GATs by this compound derivatives has significant implications for modulating GABAergic neurotransmission in the CNS. nih.gov By increasing the availability of GABA in the synaptic cleft, these compounds can enhance the inhibitory tone in the brain. researchgate.net This mechanism is believed to be the basis for their potential therapeutic effects in conditions characterized by an imbalance in excitatory and inhibitory signaling, such as epilepsy and neuropathic pain. nih.govnih.govresearchgate.net

Imbalances in GABAergic neurotransmission are implicated in the pathophysiology of a variety of neurological diseases. researchgate.net The development of GAT inhibitors, therefore, represents a key strategy for the management of these conditions. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs)

Beyond their effects on the GABAergic system, certain derivatives of N-hydroxybutanamide, a related class of compounds, have been found to inhibit matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial in both normal physiological and pathological conditions, including tumor invasion and metastasis. nih.gov

Research has shown that specific N-hydroxybutanamide derivatives can exhibit inhibitory activity against several MMP subtypes. One study reported that an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated inhibitory effects on MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the range of 1 to 1.5 μM. nih.gov This suggests a degree of specificity for these particular gelatinases and membrane-type MMPs. nih.gov The N-hydroxybutanamide fragment is a common feature in many known MMP inhibitors. nih.gov

Table 2: Inhibitory Activity of an N-hydroxybutanamide Derivative on MMP Subtypes

| MMP Subtype | IC₅₀ (μM) |

|---|---|

| MMP-2 | ~1 - 1.5 |

| MMP-9 | ~1 - 1.5 |

| MMP-14 | ~1 - 1.5 |

Data for the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. nih.gov

Enzymatic Activity Assays for MMP Inhibition

While direct enzymatic assay data for this compound is not extensively available in the reviewed literature, significant research has been conducted on its derivatives, particularly those incorporating a hydroxamic acid moiety, a known zinc-chelating group essential for MMP inhibition.

One study detailed the synthesis of novel N-hydroxybutanamide derivatives and evaluated their inhibitory effects on various MMPs. A standout compound from this research, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, demonstrated notable inhibition of MMP-2, MMP-9, and MMP-14, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. dntb.gov.ua The inhibitory activity of this derivative is summarized in the table below.

| Derivative | Target MMP | IC₅₀ (µM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1.0 - 1.5 |

| MMP-9 | ~1.0 - 1.5 | |

| MMP-14 | ~1.0 - 1.5 | |

| MMP-3 | ~10 |

Table 1: Inhibitory activity of an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide against various matrix metalloproteinases. Data sourced from a study on novel N-hydroxybutanamide derivatives.

Another potent MMP inhibitor, (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide, which shares a structural resemblance to this compound derivatives, was found to be a powerful inhibitor of several MMPs. researchgate.net Fluorogenic inhibition assays revealed its high potency, as indicated by the following IC₅₀ values:

| Compound | Target MMP | IC₅₀ (nM) |

| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | MMP-2 | 4 ± 3 |

| MMP-8 | 2 ± 1 | |

| MMP-9 | 50 ± 27 | |

| MMP-13 | 11 ± 0.3 |

Table 2: In vitro MMP inhibition by (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. researchgate.net

These findings underscore the potential of the N-hydroxybutanamide scaffold, a key feature of these derivatives, in the design of effective MMP inhibitors. The parent this compound itself is often considered a foundational structure for these more complex and potent derivatives.

Influence on Cellular Processes Modulated by MMPs, including Metastasis Inhibition

The inhibition of MMPs by derivatives of this compound has been shown to translate into significant effects on cellular processes critical to cancer progression, most notably metastasis. MMPs play a crucial role in the degradation of the extracellular matrix, a key step in tumor cell invasion and the formation of secondary tumors. researchgate.net

In vivo studies on a mouse model of B16 melanoma provided compelling evidence for the antimetastatic potential of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. This compound led to a remarkable 88.6% inhibition of metastasis and a 61.5% reduction in tumor growth. dntb.gov.ua These results highlight the therapeutic promise of targeting MMPs with N-hydroxybutanamide-based inhibitors to control cancer spread.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis and can be assessed using various in vitro assays, such as the Boyden chamber assay or wound-healing assays. physiology.orguni-muenchen.denih.gov While specific data on the effect of this compound on these processes is limited, the potent anti-metastatic effects of its derivatives in preclinical models strongly suggest an influence on cancer cell migration and invasion.

Exploration of Other Potential Molecular Targets and Modulated Pathways

Beyond the realm of MMP inhibition, research into this compound and its analogues has uncovered a significant impact on the central nervous system, primarily through the modulation of γ-aminobutyric acid (GABA) transporters. tandfonline.com GABA is the primary inhibitory neurotransmitter in the brain, and its transporters (GATs) are crucial for regulating its concentration in the synaptic cleft.

Studies have shown that derivatives of this compound can act as inhibitors of GABA transporters mGAT1-4. researchgate.nettandfonline.com This inhibition of GABA reuptake enhances GABAergic neurotransmission, a mechanism that is being explored for the treatment of several neurological and psychiatric conditions.

For instance, a study on tricyclic this compound derivatives identified compounds with significant biological activity. One derivative, compound 23a , which features a dibenzocycloheptatriene moiety, was identified as a nonselective GAT inhibitor with a slight preference for mGAT4 (pIC₅₀ = 5.02 ± 0.11). tandfonline.com Another derivative, compound 24e , with a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity towards mGAT2 (pIC₅₀ = 5.34 ± 0.09). tandfonline.com

The in vivo evaluation of these compounds revealed distinct pharmacological profiles. Compound 24e demonstrated significant anticonvulsant and antinociceptive (pain-relieving) effects, while compound 23a exhibited notable antidepressant-like properties in mouse models. tandfonline.com These findings suggest that specific structural modifications to the this compound backbone can tune the selectivity and therapeutic application of these compounds.

The primary molecular target for these neurological effects appears to be the GABA transporters, though the involvement of other pathways cannot be entirely ruled out. tandfonline.com The exploration of these compounds as modulators of GABAergic signaling represents a promising avenue for the development of novel treatments for epilepsy, neuropathic pain, and depression.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Elements for GAT Inhibition

The inhibition of GABA transporters is a key strategy for modulating GABAergic neurotransmission, which is implicated in various neurological disorders. researchgate.netnih.gov Derivatives of N-benzyl-4-hydroxybutanamide have been extensively studied as inhibitors of the four main GAT subtypes: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). researchgate.nettandfonline.com Research has identified that the core structure, comprising a benzyl (B1604629) substituent on the amide, a distal aromatic group at the 2-position, and a hydrophilic moiety at the 4-position, is critical for its inhibitory activity. nih.gov

Significance of the N-Benzylamide Moiety and its Structural Modifications

The N-benzylamide moiety is a cornerstone of the pharmacophore for GAT inhibition within this class of compounds. Its structural integrity is considered crucial for maintaining inhibitory activity. Studies exploring modifications to this group have consistently found that alterations lead to a significant loss of potency.

For instance, attempts to replace the N-benzylamide with other functional groups, such as a carboxylic acid, ethyl ester, or benzyl ester, resulted in a failure to increase, and often a decrease in, inhibitory activity against GAT subtypes. acs.orgsemanticscholar.org This underscores the importance of the specific steric and electronic properties of the N-benzylamide group for effective binding to the GABA transporters. The amide linkage and the benzyl group itself appear to be essential for the interaction. acs.orgsemanticscholar.org

| Modification of N-Benzylamide Moiety | Effect on GAT Inhibitory Activity | Reference |

| Replacement with Carboxylic Acid | Decrease in activity | acs.orgsemanticscholar.org |

| Replacement with Ethyl Ester | Decrease in activity | acs.orgsemanticscholar.org |

| Replacement with Benzyl Ester | Decrease in activity | acs.orgsemanticscholar.org |

Role of the Butanamide Backbone and its α-Substituents in Modulating Activity

The butanamide backbone serves as the central scaffold, and its length and substitution patterns are critical in tuning the inhibitory profile of these compounds. The length of the main carbon chain has been explored, with derivatives containing 3 to 5 carbons being synthesized to understand its impact on activity. acs.org

Furthermore, the introduction of various substituents at the α-position (the 2-position) of the butanamide chain has been a key strategy for modulating activity and selectivity. nih.gov

Lipophilic Substituents : Diversifying lipophilic side chains at the α-position has been a major focus. acs.org While some bulky and rigid substituents, such as a 4-(fluorene)piperidine moiety, were found to reduce activity across all GAT subtypes, other lipophilic groups maintained potency comparable to the parent compounds. acs.orgnih.gov

Chain Elongation : Comparing 4-hydroxybutanamide (B1328909) derivatives with their 4-hydroxypentanoic acid counterparts revealed that the shorter butanamide chain generally leads to slightly higher inhibitory activity. acs.orgnih.gov

| α-Substituent on Butanamide Backbone | General Effect on GAT Inhibitory Activity | Reference |

| Rigid moieties (e.g., 4-(fluorene)piperidine) | Reduced activity | acs.orgnih.gov |

| Flexible lipophilic chains | Potency comparable to parent compound | acs.orgnih.gov |

| Elongation to pentanoic acid | Slightly reduced activity compared to butanamide | acs.orgnih.gov |

Impact of Substituents on the Aromatic Moieties on Biological Potency

Modifying the aromatic ring of the N-benzyl group has proven to be a highly effective strategy for fine-tuning both the potency and subtype selectivity of these GAT inhibitors.

Research has shown that even small changes to the substitution pattern on the benzyl ring can dramatically alter the compound's interaction with the different GAT subtypes. acs.orgnih.gov For example, a compound with a chlorine atom at the ortho-position of the benzyl ring demonstrated the highest inhibitory potency towards mGAT2. acs.orgsemanticscholar.org In another case, the placement of a methyl group at the para-position of the benzyl moiety yielded a potent and selective mGAT4 inhibitor. acs.orgnih.gov

More complex modifications, such as incorporating tricyclic systems, have also been explored. A derivative of this compound featuring a dibenzocycloheptatriene moiety was identified as a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.netnih.govresearchgate.net Conversely, a related compound with a dibenzocycloheptadiene moiety showed relatively high inhibitory activity at mGAT2. researchgate.netnih.govresearchgate.net

| Aromatic Substituent (on N-Benzyl Group) | Primary GAT Target | Resulting Potency/Selectivity | Reference |

| ortho-Chloro | mGAT2 | Highest inhibitory potency for mGAT2 in the series | acs.orgsemanticscholar.org |

| para-Methyl | mGAT4 | Most potent mGAT4 inhibitor in the series | acs.orgnih.gov |

| Dibenzocycloheptatriene | Nonselective (slight mGAT4 preference) | pIC₅₀ = 5.02 ± 0.11 (mGAT4) | researchgate.netnih.govresearchgate.net |

| Dibenzocycloheptadiene | mGAT2 | Relatively high inhibitory activity (pIC₅₀ = 5.34 ± 0.09) | researchgate.netnih.govresearchgate.net |

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of these inhibitors with their biological targets. The specific three-dimensional arrangement of atoms can significantly influence both binding affinity and subtype selectivity. In studies of closely related 4-hydroxypentanoic acid derivatives, which differ only by a methyl group on the backbone, different stereoisomers exhibited distinct activity profiles. nih.gov This highlights the sensitivity of the GAT binding pocket to the spatial orientation of the inhibitor.

The importance of stereochemistry is further exemplified by the well-known GAT3 inhibitor (S)-SNAP-5114, where the (S)-configuration is essential for its high affinity and selectivity. nih.gov Although specific stereochemical studies on this compound itself are not extensively detailed in the provided literature, the data from analogous compounds strongly suggest that chirality is a critical determinant of biological activity in this class of inhibitors.

Structure-Activity Relationship for Matrix Metalloproteinase Inhibitory Activity

The N-hydroxybutanamide scaffold, a close analog of this compound, is a recognized pharmacophore in the design of inhibitors for matrix metalloproteinases (MMPs). nih.govmdpi.com MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer. acs.orgresearchgate.net The N-hydroxybutanamide fragment, specifically the hydroxamic acid group, is a common feature in potent MMP inhibitors, where it acts as a zinc-chelating group. nih.govmdpi.com

Recent studies have focused on the synthesis and evaluation of new N-hydroxybutanamide derivatives, revealing key structural requirements for MMP inhibition. nih.gov One study demonstrated that an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was a potent inhibitor of several MMP subtypes. nih.govnih.gov

Structural Determinants for MMP Subtype Selectivity

The quest for selective MMP inhibitors is crucial to avoid off-target effects. Research into N-hydroxybutanamide derivatives has shed light on the structural features that govern subtype selectivity.

A key finding was that an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide displayed significant inhibition of MMP-2, MMP-9, and MMP-14, with IC₅₀ values around 1-1.5 μM. nih.govmdpi.comnih.gov However, this same compound had a considerably weaker effect on MMP-3, indicating a degree of selectivity. nih.gov This suggests that the nature and position of substituents on the N-phenyl ring are critical for determining the selectivity profile against different MMPs.

In contrast, other structural modifications were found to abolish activity entirely. Derivatives incorporating a diacylated hydrazine (B178648) fragment showed no discernible MMP-inhibiting activity at concentrations up to 10 μM. mdpi.com This highlights that while the core N-hydroxybutanamide is important, the distal substituents play a decisive role in both potency and selectivity.

| N-Hydroxybutanamide Derivative | MMP Subtype(s) Inhibited | IC₅₀ (μM) | Reference |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | ~1.0 - 1.5 | nih.govmdpi.comnih.gov |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-3 | > 10 | nih.gov |

| Derivatives with a diacylated hydrazine fragment | None | > 10 | mdpi.com |

Comparative Structure-Activity Relationship Studies with Related Bioactive Compounds

The chemical architecture of this compound, featuring a hydroxyl group, a butanamide backbone, and an N-benzyl substitution, provides a versatile scaffold. Modifications to each of these components have been explored to probe their interactions with biological targets, primarily the gamma-aminobutyric acid (GABA) transporters (GATs).

Comparison with GABA Transporter Inhibitor Analogs

Research into GAT inhibitors has shown that the 4-hydroxybutanamide scaffold is a promising starting point. Comparative studies with structurally similar compounds, such as 4-hydroxypentanoic acid and 4-aminobutanamide (B1198625) derivatives, have helped to delineate the key determinants for potency and selectivity against the four murine GAT subtypes (mGAT1-4).

Key findings from these comparative SAR studies include:

Chain Length: Derivatives of 4-hydroxybutanamide generally exhibit slightly higher inhibitory activity compared to their corresponding 4-hydroxypentanoic acid analogs. nih.gov This suggests that the shorter four-carbon chain of the butanamide structure may allow for more optimal positioning within the binding site of the transporter. nih.gov

Hydroxyl vs. Amino Group: Replacing the 4-hydroxyl group with a 4-amino group tends to shift the activity profile. While the hydroxyl group appears important for mGAT4 affinity, the amino group can enhance inhibition of mGAT1 and mGAT2. For instance, certain 4-aminobutanamide derivatives displayed slightly improved inhibitory activity over their 4-hydroxybutanamide counterparts. nih.gov

N-Benzyl Substitutions: The N-benzyl group on the amide nitrogen is considered pivotal for activity. researchgate.netresearchgate.net Further substitution on this benzyl ring can modulate potency and selectivity. For example, a tricyclic dibenzocycloheptadiene moiety attached to the this compound core led to a compound (24e) with relatively high inhibitory activity toward mGAT2 (pIC₅₀ = 5.34). researchgate.netresearchgate.net In another case, a compound (50a) with a chlorine atom at the 2-position of the benzyl ring showed the highest inhibitory potency toward mGAT2 among a series of tested derivatives (pIC₅₀ = 5.43). nih.gov

Lipophilic Moieties: The introduction of bulky, lipophilic groups is a common strategy. A series of this compound derivatives bearing a dibenzocycloheptatriene moiety resulted in a nonselective GAT inhibitor (23a) with a slight preference for mGAT4 (pIC₅₀ = 5.02). researchgate.netresearchgate.net

Table 1: Comparative Activity of this compound Analogs at GABA Transporters (mGATs) pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative Class | Key Structural Feature | Target Preference | Reported Activity (pIC₅₀) |

|---|---|---|---|

| 4-Hydroxybutanamide Derivatives | Shorter (C4) carbon backbone | Generally higher activity than C5 analogs | - |

| 4-Hydroxypentanoic Acid Analogs | Longer (C5) carbon backbone | Generally lower activity than C4 analogs | - |

| 4-Aminobutanamide Derivatives | 4-amino group instead of 4-hydroxyl | mGAT1/mGAT2 | Slightly improved activity over hydroxyl analogs nih.gov |

| Compound 23a | Dibenzocycloheptatriene moiety | mGAT4 (slight preference) | 5.02 researchgate.netresearchgate.net |

| Compound 24e | Dibenzocycloheptadiene moiety | mGAT2 | 5.34 researchgate.netresearchgate.net |

| Compound 50a | 2-chloro substitution on N-benzyl ring | mGAT2 | 5.43 nih.gov |

Comparison with Histone Deacetylase (HDAC) Inhibitors

While this compound derivatives are primarily studied as GAT inhibitors, their core structure shares features with some classes of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a major focus in cancer therapy and typically consist of three parts: a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. mdpi.com

A comparative analysis highlights these parallels:

Cap Group: The N-benzyl group in this compound serves a similar purpose to the lipophilic cap groups in many HDAC inhibitors, providing hydrophobic interactions. In some series of HDAC inhibitors, N-benzyl-substituted derivatives have also shown enhanced potency. semanticscholar.org

Amide/Hydroxamate Moiety: The critical difference lies in the functional group interacting with the target's active site. In this compound, the butanamide backbone acts as a linker. In many potent HDAC inhibitors, this linker is attached to a hydroxamic acid (-CONHOH) or benzamide (B126) group, which acts as the ZBG. mdpi.comnih.gov The simple amide and hydroxyl groups of this compound are not optimized for the strong zinc chelation required for HDAC inhibition.

This comparison underscores how similar structural motifs—a lipophilic cap connected to a flexible chain and a polar functional group—can be adapted to target different classes of enzymes by modifying the key interacting moiety.

Table 2: Comparative Pharmacophoric Features of this compound and HDAC Inhibitors

| Feature | This compound (for GATs) | Typical HDAC Inhibitor (e.g., SAHA) |

|---|---|---|

| Cap Group | N-benzyl group | Aromatic/lipophilic group (e.g., phenyl) |

| Linker | 4-hydroxybutane chain | Alkyl or aryl chain |

| Key Interacting Group | Amide and hydroxyl functionalities | Zinc-Binding Group (ZBG) (e.g., hydroxamic acid) |

| Primary Target | GABA Transporters (GATs) | Histone Deacetylases (HDACs) |

Comparison with Gamma-Hydroxybutyric Acid (GHB) and its Analogs

This compound is a structural derivative of gamma-hydroxybutyramide, which is closely related to the neurotransmitter and depressant drug gamma-hydroxybutyric acid (GHB). GHB and its analogs, such as gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (BD), are central nervous system depressants. justice.govjustice.gov

The SAR comparison reveals a significant shift in biological activity resulting from the N-benzylamide modification:

GHB: Possesses a terminal carboxylic acid group and acts on specific GHB receptors and as a weak agonist at GABA-B receptors.

GHB Analogs (GBL, BD): These are precursors that are metabolized into GHB in the body. justice.gov

This compound: The replacement of GHB's carboxylic acid with an N-benzyl-substituted amide fundamentally changes the compound's pharmacological profile. This modification removes the high affinity for GHB receptors and redirects the molecule to interact with GABA transporters. The addition of the bulky, lipophilic benzyl group is a key factor in conferring affinity for the large, hydrophobic pockets within GATs. researchgate.net

This comparison demonstrates how a specific structural modification to an endogenous neurotransmitter scaffold can create a new class of compounds with a distinct and more specific mechanism of action, shifting the target from receptors to transporters.

Computational Chemistry and Molecular Modeling in N Benzyl 4 Hydroxybutanamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how N-benzyl-4-hydroxybutanamide derivatives interact with their biological targets.

Prediction of Binding Modes and Affinities with GABA Transporters

Derivatives of this compound have been identified as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), which are crucial for regulating GABA neurotransmission in the central nervous system. researchgate.netnih.gov Molecular docking studies have been pivotal in elucidating the binding modes of these compounds within the four subtypes of mouse GABA transporters (mGAT1-4). researchgate.netnih.gov

Research indicates that these compounds typically bind within the transporter vestibule. nih.govacs.org For instance, a study on tricyclic this compound derivatives used the GLIDE program for molecular docking to understand their inhibitory potency against mGAT1-4. researchgate.net These simulations, often performed on homology models of the transporters, help identify key amino acid residues responsible for ligand binding and selectivity. researchgate.net The insights gained from these docking studies are consistent with previous findings for similar 4-amino- and 4-hydroxybutanamide (B1328909) derivatives. acs.org

One particular study identified compound 23a , an this compound with a dibenzocycloheptatriene moiety, as a nonselective GAT inhibitor with a slight preference for mGAT4. Another compound, 24e , a 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety, showed notable inhibitory activity towards mGAT2. nih.gov The docking studies help to rationalize these observed activities and selectivities.

| Compound | Description | Target Preference | pIC50 |

| 23a | This compound with a dibenzocycloheptatriene moiety | mGAT4 (slight) | 5.02 ± 0.11 |

| 24e | 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety | mGAT2 | 5.34 ± 0.09 |

| Data sourced from a 2021 study on tricyclic this compound derivatives. nih.gov |

Docking Analysis for Matrix Metalloproteinase Binding Sites

While the primary focus of this compound research has been on GABA transporters, related N-hydroxybutanamide structures have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and diseases like cancer. nih.govnih.gov Molecular docking simulations have been employed to predict the binding of these compounds to MMPs, such as MMP-9. nih.gov

In these studies, the hydroxamic acid moiety, a key feature of these MMP inhibitors, is often shown to chelate the catalytic zinc ion in the active site of the enzyme. nih.govresearchgate.net The rest of the molecule, including the butanamide scaffold, interacts with the S1' pocket of the enzyme, contributing to binding affinity and selectivity. nih.gov For example, docking studies of an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide revealed a high binding affinity for MMP-9, with a calculated binding energy of -9.44 kcal/mol and an estimated inhibition constant of 120.50 nM. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations complement molecular docking by providing insights into the conformational flexibility of the ligands and the stability of the ligand-protein complexes. researchgate.netnih.govacs.org

Following docking, MD simulations are often performed to assess the stability of the predicted binding poses. acs.org For instance, in the study of tricyclic this compound derivatives, MD simulations were run for 50 nanoseconds to confirm the stability of the ligand-GAT complexes. researchgate.net These simulations help to understand the dynamic nature of the interactions and can reveal subtle conformational changes in both the ligand and the protein upon binding. dal.caresearchgate.net

Homology Modeling and Protein Structure Prediction for Target Receptors

Since the crystal structures of all GAT subtypes are not available, homology modeling is a crucial step in the computational workflow. researchgate.net This technique involves building a three-dimensional model of a protein based on the known structure of a homologous protein (a template). scialert.netsemanticscholar.org

In the research on this compound derivatives, homology models of the four human GABA transporters were constructed using the crystal structures of related proteins from the SLC6 family as templates. researchgate.net The quality and reliability of these models are rigorously assessed using various validation tools before they are used for docking and MD simulations. researchgate.net This approach allows researchers to study ligand interactions even in the absence of experimentally determined structures for their specific targets. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, the principles of QSAR are highly relevant to this field of research.

QSAR models can be developed to predict the inhibitory potency of new this compound derivatives against GABA transporters or other targets. nih.govrdd.edu.iq These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. rdd.edu.iq A robust QSAR model can then be used to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

In Silico Approaches for Ligand Design and Virtual Screening

The insights gained from molecular docking, MD simulations, and QSAR can be integrated into a broader in silico strategy for ligand design and virtual screening. mmsl.cz Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govschrodinger.com

For this compound, this could involve screening virtual libraries of derivatives to identify novel GAT inhibitors with improved potency or selectivity. researchgate.net The process often starts with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. ceu.es The combination of these computational methods provides a powerful and cost-effective approach to accelerate the discovery of new therapeutic agents based on the this compound scaffold. mmsl.czceu.es

N Benzyl 4 Hydroxybutanamide and Its Derivatives As Chemical Probes and Synthetic Intermediates

Applications in Advanced Organic Synthesis

N-benzyl-4-hydroxybutanamide serves as a valuable building block in advanced organic synthesis due to the presence of multiple reactive sites. The hydroxyl group can be readily derivatized or oxidized, the amide bond can be hydrolyzed or modified, and the benzyl (B1604629) group can be subjected to various transformations or act as a protecting group. This multifunctionality allows for the construction of more complex molecular architectures.

The strategic use of related N-benzyl protected compounds is a common practice in pharmaceutical synthesis. For instance, N-benzyl-tert-butylamine is employed to shield amine functional groups from undesired reactions during multi-step syntheses, ensuring regioselectivity and chemoselectivity. nbinno.com This principle of using an N-benzyl group for protection and strategic modification is directly applicable to this compound, highlighting its potential in the synthesis of complex pharmaceutical targets.

Development of Chemical Probes for Receptor Characterization and Biological Pathway Elucidation

The this compound framework is particularly amenable to the development of chemical probes for studying biological systems. By incorporating reporter groups such as radioisotopes or fluorescent tags, derivatives of this compound can be used to visualize and quantify the distribution and activity of specific enzymes and receptors in vitro and in vivo.

A notable example is the development of a radiolabeled derivative, (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide, which has been utilized as a positron emission tomography (PET) imaging agent. nih.gov This chemical probe is designed to target and bind to matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and diseases such as cancer. nih.gov The N-benzyl and N-hydroxybutanamide components of this probe are crucial for its inhibitory activity against MMPs, with reported IC50 values in the nanomolar range for several MMP subtypes. nih.gov

Table 1: Inhibitory Activity of an this compound Derivative against Matrix Metalloproteinases nih.gov

| MMP Subtype | IC50 (nM) |

|---|---|

| MMP-2 | 4 ± 3 |

| MMP-8 | 2 ± 1 |

| MMP-9 | 50 ± 27 |

The ability to modify the this compound scaffold to create such highly specific and potent probes underscores its importance in the elucidation of biological pathways and the characterization of receptor function. These tools are invaluable for understanding disease mechanisms and for the development of new diagnostic and therapeutic agents.

Precursors for the Synthesis of Complex Bioactive Molecules and Pharmaceuticals

The structural motifs present in this compound are found in a variety of biologically active compounds, making it a valuable precursor for their synthesis. The N-benzyl group, in particular, is a common feature in many pharmaceuticals. For instance, N-benzyl-4-formylpiperidine is a key intermediate in the synthesis of Donepezil, a drug used for the treatment of Alzheimer's disease. google.comresearchgate.netlookchem.com This highlights the utility of the N-benzyl moiety in constructing pharmaceutically relevant molecules.

Derivatives of N-hydroxybutanamide have been synthesized and evaluated for their potential as inhibitors of matrix metalloproteinases (MMPs), with some compounds showing promising antitumor and antimetastatic effects in preclinical models. nih.gov The synthesis of these derivatives often starts from simple building blocks, and the this compound structure provides a straightforward entry point for creating a library of potential MMP inhibitors. One study reported that an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide exhibited inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM. nih.gov

The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize biological activity. For example, a series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs were designed and synthesized as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov This demonstrates how the core structure can be elaborated to target specific biological pathways implicated in disease.

Advanced Analytical Techniques in the Characterization of N Benzyl 4 Hydroxybutanamide and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural analysis of N-benzyl-4-hydroxybutanamide and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy each offer unique insights into the molecular framework.

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. Low-resolution mass spectrometry has been utilized to confirm the mass of this compound. rsc.org High-resolution mass spectrometry (HRMS) provides a more precise mass, further validating the elemental composition. rsc.org For instance, a derivative, N-(4-fluorobenzyl)-4-hydroxybutanamide, was analyzed using ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+ at m/z 238.1. Competitive mass spectrometry binding assays, quantified by liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS), have also been employed to determine the binding affinity of derivatives to specific biological targets. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amide, and the C=O stretch of the amide carbonyl group. For example, the amide C=O stretch is anticipated around 1650 cm⁻¹. The presence of a hydroxyl group is typically indicated by a broad peak around 3400 cm⁻¹. researchgate.net A derivative, N-(4-fluorobenzyl)-4-hydroxybutanamide, displays key peaks at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-F).

UV-Vis Spectroscopy , while less detailed for structural elucidation compared to NMR or MS, can provide information about the electronic transitions within the molecule, particularly the aromatic benzyl (B1604629) group.

Table 1: Spectroscopic Data for this compound and a Derivative

| Compound | Analytical Method | Key Observations | Reference |

| This compound | 1H NMR (400 MHz, CDCl3) | δ 7.42 - 7.16 (m, 5H, Ar-H), 6.44 (bs, 1H, NH), 4.40 (d, J = 5.7 Hz, 2H, NCH2), 3.66 (t, J = 5.7 Hz, 2H, CH2OH), 3.42 (bs, 1H, OH), 2.36 (t, J = 6.9 Hz, 2H, CH2CO), 1.92 - 1.78 (m, 2H, CH2CH2CH2) | rsc.org |

| N-(4-fluorobenzyl)-4-hydroxybutanamide | Mass Spectrometry (ESI-MS) | [M+H]+ at m/z 238.1 | |

| N-(4-fluorobenzyl)-4-hydroxybutanamide | Infrared Spectroscopy (FTIR) | 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), 1220 cm⁻¹ (C-F) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of this compound and its derivatives, as well as for assessing their purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For instance, in the synthesis of N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamide, TLC was performed on silica (B1680970) gel plates using a chloroform/acetone mixture as the developing system. ptfarm.pl

Column Chromatography is a preparative technique used to separate and purify compounds from a mixture. Following the synthesis of this compound, the crude product can be purified by column chromatography on silica gel. google.com In the synthesis of its derivatives, prepacked silica gel cartridges have been used with a gradient of ethyl acetate (B1210297) in n-heptane as the eluent. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purity determination and quantitative analysis. Chiral HPLC can be employed to separate enantiomers of chiral derivatives. rsc.org For quantitative analysis, HPLC with UV detection is often utilized.

Table 2: Chromatographic Methods for this compound and Derivatives

| Method | Application | Stationary Phase | Mobile Phase | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Silica gel F254 | Chloroform/acetone (1:1, v/v) | ptfarm.pl |

| Column Chromatography | Purification | Silica gel | Acetone/CHCl3 (1:1, v/v) | ptfarm.pl |

| Column Chromatography | Purification | Prepacked Biotage SNAP Ultra cartridges | 10–40% EtOAc in n-heptane | rsc.org |

| Chiral HPLC | Separation of enantiomers | Diacel Chiralpak AD-H column | n-heptane/isopropanol (90:10 v/v) | rsc.org |

X-ray Crystallography for Solid-State Structure Elucidation

Future Research Trajectories and Academic Prospects for N Benzyl 4 Hydroxybutanamide

The foundational structure of N-benzyl-4-hydroxybutanamide has established it as a significant scaffold in medicinal chemistry, particularly for the modulation of γ-aminobutyric acid (GABA) transporters (GATs). As our understanding of complex neurological diseases deepens, the focus of future research is shifting towards refining the selectivity and therapeutic profile of this class of compounds. The academic prospects are geared towards creating more sophisticated molecular entities for enhanced therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.